
1-(2,3,4,5-四氢-1H-2-苯并氮杂菲-2-基)丙-2-酮盐酸盐
描述
“1-(2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)propan-2-one hydrochloride” is a chemical compound with the CAS Number: 1461713-38-1 . It has a molecular weight of 239.74 . The IUPAC name for this compound is 1-(1,3,4,5-tetrahydro-2H-benzo[c]azepin-2-yl)propan-2-one hydrochloride .
Synthesis Analysis
The synthesis of similar compounds involves base-promoted addition of 2-(tert-butoxycarbonylamino)methyl-1,3-dithiane with 2-(tert-butyldimethylsiloxymethyl)benzyl chloride . This gives the corresponding 2,2-dialkylated 1,3-dithiane which is then taken through to the dithiane derivative of the parent 2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-one by desilylation, oxidation, and cyclisation via a reductive amination .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17NO.ClH/c1-11(15)9-14-8-4-7-12-5-2-3-6-13(12)10-14;/h2-3,5-6H,4,7-10H2,1H3;1H . This code provides a standard way to encode the compound’s structure and formula.Chemical Reactions Analysis
While specific chemical reactions involving “1-(2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)propan-2-one hydrochloride” are not available, similar compounds have been evaluated for anticonvulsant activities . The maximal electroshock (MES) test is commonly used for this purpose .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume are not available for this specific compound .科学研究应用
区域选择性合成和 AChE 抑制
该化合物因其通过 Friedel-Crafts 酰基化进行区域选择性合成而受到研究,在酰基化过程中表现出高区域选择性。这种合成方法促进了乙酰胆碱酯酶 (AChE) 抑制剂的产生,表明其在治疗与胆碱能功能障碍相关的疾病(如阿尔茨海默病)中具有潜在的效用 (Ishihara et al., 1994).
晶体结构和氢键
对相关化合物的研究阐明了晶体结构和氢键模式,这对于理解这些化合物的化学行为和潜在的药物应用至关重要。例如,顺式-(2RS,4SR)-2-(噻吩-2-基)-2,3,4,5-四氢-1H-1-苯并氮杂菲-4-醇及其衍生物表现出复杂的氢键和链形成,提供了对结构多功能性和修改潜力的见解 (Blanco et al., 2012).
潜在的抗寄生虫活性
进一步的研究探索了四氢-1-苯并氮杂菲的抗寄生虫潜力,具体研究集中在它们在治疗被忽视的热带疾病(如恰加斯病和利什曼病)中的应用。这些研究强调了负责生物活性的结构特征,指出了这些化合物的治疗潜力 (Macías et al., 2016).
毒蕈碱受体拮抗剂
5-羟基-2,3,4,5-四氢-[1H]-2-苯并氮杂菲-4-酮的合成因其作为毒蕈碱 (M3) 受体拮抗剂的潜力而受到研究。这项研究对于开发针对由 M3 受体介导的呼吸和胃肠道疾病的药物具有重要意义 (Bradshaw et al., 2008).
血管紧张素转换酶抑制
该化合物及其衍生物已被评估其作为血管紧张素转换酶 (ACE) 抑制剂的功效。该应用对于开发治疗高血压和心力衰竭的治疗方法至关重要,展示了该化合物的心血管治疗潜力 (Stanton et al., 1985).
安全和危害
未来方向
The high bioactivity of benzazepine derivatives has stimulated both the development of new and the improvement of the existing methods of their synthesis . This suggests that “1-(2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)propan-2-one hydrochloride” and similar compounds may continue to be an area of active research in the future .
作用机制
Target of Action
Similar compounds, known as benzazepines, have been studied for their potential in treating various conditions such as cardiovascular diseases, rheumatoid arthritis, diabetic retinopathy, osteoporosis, and acute renal failure . They have also been found to exhibit antibacterial activity .
Mode of Action
Benzazepines are known to interact with various biological targets, including sodium channels and squalene synthase . These interactions can lead to changes in cellular function and physiology, contributing to their therapeutic effects .
Biochemical Pathways
Benzazepines are known to interact with various biochemical pathways, potentially influencing cellular function and physiology .
Result of Action
Similar compounds have been found to exhibit anticonvulsant activity , suggesting that this compound may also have potential in this area.
生化分析
Biochemical Properties
1-(2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)propan-2-one hydrochloride plays a crucial role in several biochemical reactions. It interacts with enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), inhibiting their activity. This inhibition can lead to increased levels of neurotransmitters like dopamine and acetylcholine, which are vital for neural communication . Additionally, the compound binds to certain protein receptors, modulating their activity and influencing signal transduction pathways.
Cellular Effects
The effects of 1-(2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)propan-2-one hydrochloride on various cell types are profound. In neuronal cells, it enhances neurotransmitter release and synaptic plasticity, which can improve cognitive functions and memory . In cancer cells, the compound has been observed to induce apoptosis and inhibit cell proliferation by disrupting cell signaling pathways and altering gene expression . Furthermore, it affects cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, 1-(2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)propan-2-one hydrochloride exerts its effects through several mechanisms. It binds to the active sites of enzymes like MAO and AChE, blocking their catalytic activity . This binding is often facilitated by hydrogen bonding and hydrophobic interactions. The compound also influences gene expression by interacting with transcription factors and modifying chromatin structure, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)propan-2-one hydrochloride change over time. Initially, the compound exhibits high stability and potent biological activity. Over extended periods, it may undergo degradation, leading to a decrease in its efficacy . Long-term studies have shown that continuous exposure to the compound can result in adaptive cellular responses, such as upregulation of detoxifying enzymes and changes in receptor sensitivity.
Dosage Effects in Animal Models
The effects of 1-(2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)propan-2-one hydrochloride vary with dosage in animal models. At low doses, the compound can enhance cognitive functions and exhibit neuroprotective effects . At higher doses, it may cause toxicity, manifesting as neurodegeneration, liver damage, and other adverse effects . Threshold effects have been observed, where a specific dose range is required to achieve the desired therapeutic outcomes without inducing toxicity.
属性
IUPAC Name |
1-(1,3,4,5-tetrahydro-2-benzazepin-2-yl)propan-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c1-11(15)9-14-8-4-7-12-5-2-3-6-13(12)10-14;/h2-3,5-6H,4,7-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APWNDETVNLZWIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1CCCC2=CC=CC=C2C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


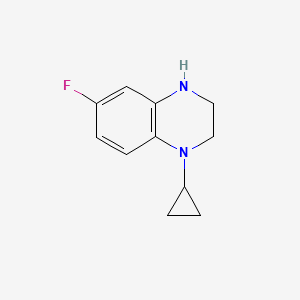

![3-[(Tert-butoxy)carbonyl]-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B1380036.png)
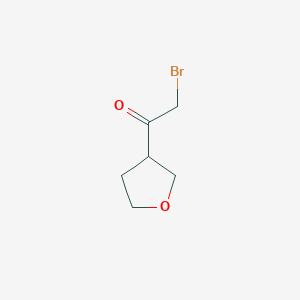

![ethyl 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B1380039.png)
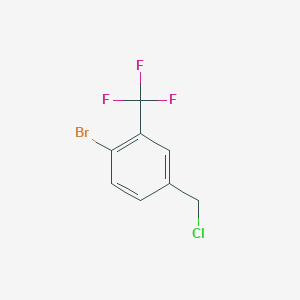
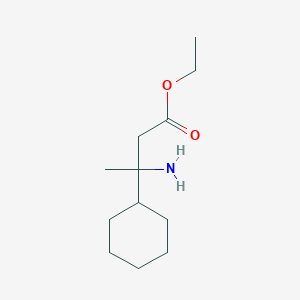
![(1S)-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1380043.png)


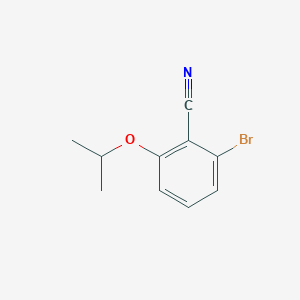
![2-[(Pyrrolidin-3-yloxy)methyl]-1,3-thiazole](/img/structure/B1380047.png)
![[3-(4-Phenylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B1380052.png)
